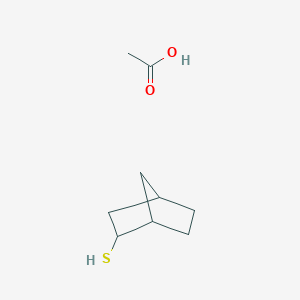![molecular formula C10H14N2O2 B13404374 6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one is a chemical compound known for its unique structure and properties. It is often associated with olmesartan medoxomil, a medication used to treat high blood pressure. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives. This method typically involves the reaction of glyoxal, ammonia, and an aldehyde .
Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines. This method is particularly useful for producing imidazole derivatives with specific substituents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended use of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties .
In medicine, this compound is of particular interest due to its association with olmesartan medoxomil, an angiotensin II receptor antagonist used to treat hypertension. Researchers are exploring its potential use in developing new antihypertensive drugs .
In industry, this compound is used as a reference standard for quality control in pharmaceutical manufacturing .
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one is closely related to its role as a derivative of olmesartan medoxomil. Olmesartan medoxomil works by blocking the angiotensin II type 1 receptors, which are involved in regulating blood pressure. By inhibiting these receptors, the compound helps to relax blood vessels and lower blood pressure .
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one |
InChI |
InChI=1S/C10H14N2O2/c1-4-5-6-11-7-8(12-6)10(2,3)14-9(7)13/h4-5H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
DZDICYVKNPSJCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(N1)C(OC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
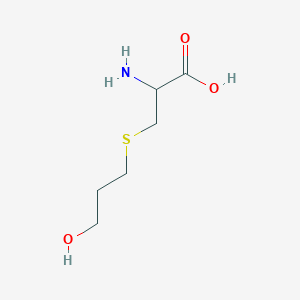
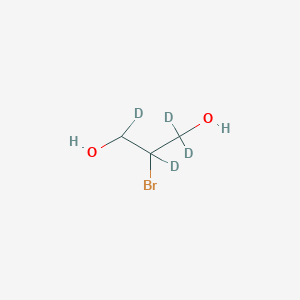
![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13404316.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)
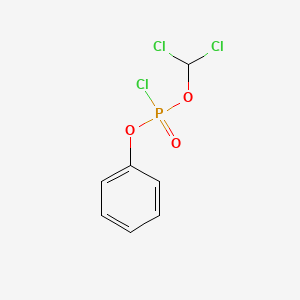
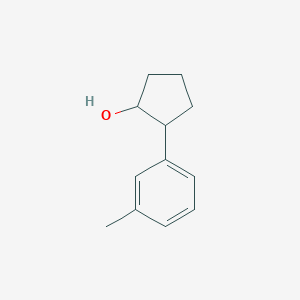
![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
